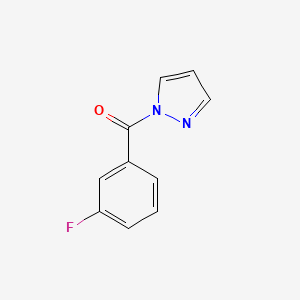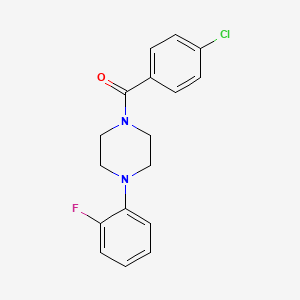![molecular formula C13H19N7OS B10973094 N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B10973094.png)
N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound characterized by its unique structure comprising multiple pyrazole rings and a hydrazinecarbothioamide group
Méthodes De Préparation
The synthesis of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole rings, followed by their functionalization to introduce the hydrazinecarbothioamide group. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperatures and pressures to drive the reactions to completion. Major products formed from these reactions vary based on the specific reaction pathway and conditions.
Applications De Recherche Scientifique
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying enzyme interactions.
Industry: It may be used in the production of specialty chemicals or as an intermediate in manufacturing processes.
Mécanisme D'action
The mechanism of action of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.
Comparaison Avec Des Composés Similaires
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE can be compared with similar compounds such as:
- N-CYCLOHEXYL-1,3-DIMETHYL-1H-PYRAZOLO(3,4-B)QUINOLIN-4-AMINE HYDROCHLORIDE
- 3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-PROPIONIC ACID (3-BROMO-BENZYLIDENE)-HYDRAZIDE
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of pyrazole rings and hydrazinecarbothioamide group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H19N7OS |
|---|---|
Poids moléculaire |
321.40 g/mol |
Nom IUPAC |
1-(1,3-dimethylpyrazol-4-yl)-3-[2-(4-methylpyrazol-1-yl)propanoylamino]thiourea |
InChI |
InChI=1S/C13H19N7OS/c1-8-5-14-20(6-8)10(3)12(21)16-17-13(22)15-11-7-19(4)18-9(11)2/h5-7,10H,1-4H3,(H,16,21)(H2,15,17,22) |
Clé InChI |
VJWHLSMFRUREEO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(N=C1)C(C)C(=O)NNC(=S)NC2=CN(N=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B10973021.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-cyclohexylpropanamide](/img/structure/B10973041.png)
![N-(3-{[(2-fluorophenyl)sulfonyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B10973042.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-{[5-(propan-2-yl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10973047.png)
![11-(4-butoxyphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10973051.png)
methanone](/img/structure/B10973052.png)


![2-{5-[(4-Ethylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10973060.png)
![3-(2-chlorophenyl)-4-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B10973061.png)
methanone](/img/structure/B10973066.png)
![ethyl (2E)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10973068.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]furan-2-carboxamide](/img/structure/B10973072.png)
